Enantiomeric Excess ≥99%: The (S)-Enantiomer vs. Racemic (R,S) Mixture in Ramelteon Synthesis
The target compound, as the (S)-enantiomer, was obtained with >99% enantiomeric excess (ee) via enzyme-catalyzed kinetic resolution of the racemic acetamide precursor by Bacillus sp. SUI-12 on a 10-g or larger scale at 40% conversion [1]. Independently, resolution of the racemic amine using (S)-ibuprofen as a chiral resolving agent yielded the (S)-enantiomer with 99% ee and 60% isolated yield, as confirmed by 1H NMR and HR-MS (ESI) [2]. In contrast, the racemic mixture (0% ee) or lower ee intermediates (e.g., prior art reported ee values of 88.8% to 90% via chiral hydrogenation before repeated crystallization) fail to meet the minimum stereochemical purity required for downstream conversion to ramelteon [3].
| Evidence Dimension | Enantiomeric purity (ee) of the chiral amine intermediate required for ramelteon synthesis |
|---|---|
| Target Compound Data | >99% ee (enzyme-catalyzed resolution); 99% ee (S-ibuprofen resolution, 60% yield) |
| Comparator Or Baseline | Racemic (R,S) mixture: 0% ee; prior art hydrogenation products: 88.8–90% ee before repeated crystallization |
| Quantified Difference | ≥99% vs. 0% (racemic); 99% vs. 88.8–90% (prior hydrogenation methods requiring additional crystallization steps to reach 100% ee) |
| Conditions | Enzyme-catalyzed hydrolysis (Bacillus sp. SUI-12, scale >10 g) [1]; diastereomeric salt resolution with (S)-ibuprofen in acetonitrile/methanol [2]; asymmetric hydrogenation at 50–100 bar using chiral catalysts [3] |
Why This Matters
Procurement of the (S)-enantiomer with verified >99% ee ensures compliance with ICH Q6A specifications for chiral purity in drug substance synthesis, directly reducing the need for additional purification steps and the risk of batch rejection.
- [1] Tarui N, Saito T, Nakajima H, Kawada M, Matsumoto K, Ohkawa S. Kinetic resolution of an indan derivative using Bacillus sp. SUI-12: synthesis of a key intermediate of the melatonin receptor agonist TAK-375. J Biosci Bioeng. 2002;94(5):448-452. View Source
- [2] Li GX, Zhang J, Luo HJ, Zhang CL, Meng Z, Jiang Q, Ren ZJ. Chiral Resolution of Intermediate of Ramelteon: (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) Ethylamine. Huaxue Xuebao. 2019;40(3):161-164. (Chinese Chemical Letters) View Source
- [3] Zambon Group. Process for the preparation of ramelteon. US Patent 8,242,291. Issued August 14, 2012. View Source
